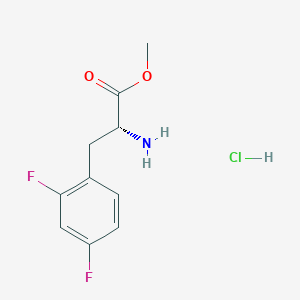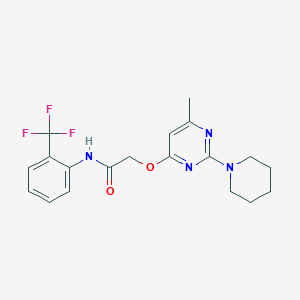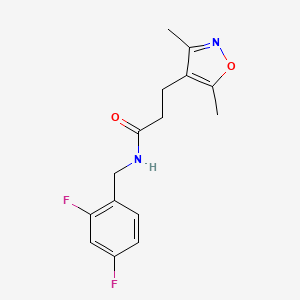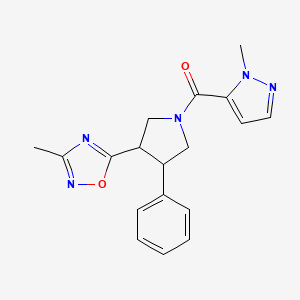
N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide” is an organic intermediate with borate and sulfonamide groups . It is a compound that can be synthesized through nucleophilic and amidation reactions .
Synthesis Analysis
The synthesis of “this compound” involves nucleophilic and amidation reactions . The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of “this compound” has been studied using single crystal X-ray diffraction and density functional theory (DFT) . The comparison of the actual value with the value calculated by DFT shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The compound is synthesized through nucleophilic and amidation reactions . Further details about the specific chemical reactions involved in the synthesis are not provided in the available sources.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” have been studied using DFT . The study includes the molecular electrostatic potential and frontier molecular orbitals of the compound .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Sulfonamides, including compounds structurally similar to N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide, play a significant role in medicinal chemistry due to their diverse pharmacological activities. For instance, triazolopyrimidine-2-sulfonamide derivatives have been explored for their herbicidal activity, highlighting the potential of sulfonamides in developing new herbicides with high activity and faster degradation rates in soil (Chen et al., 2009). Additionally, chalcone-sulfonamide hybrids have been synthesized and shown to exhibit anticancer and antituberculosis activity, demonstrating the versatility of sulfonamide compounds in addressing critical health issues (Castaño et al., 2019).
Agricultural Chemistry Applications
In the context of agriculture, sulfonamide derivatives have been investigated for their herbicidal properties. The design and synthesis of novel sulfonamide compounds for use as acetohydroxyacid synthase inhibitors highlight the potential of these molecules in developing new herbicides that are safe for crops like rice, maize, and wheat, and exhibit a faster degradation rate in soil, thus reducing environmental impact (Chen et al., 2009).
Environmental Science Applications
Research into sulfonamides also extends to environmental science, where the degradation and behavior of sulfonamide herbicides in the environment are of interest. Studies on the soil degradation of sulfonamide herbicides, such as florasulam, provide valuable insights into the environmental fate of these chemicals, which is crucial for assessing their environmental impact and for the development of compounds with favorable degradation profiles (Jackson et al., 2000).
Direcciones Futuras
The future directions for “N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide” could involve its use in the construction of stimulus-responsive drug carriers due to the advantages of boronic ester bonds . These carriers can load anti-cancer drugs, deliver insulin and genes, and achieve controlled drug release .
Propiedades
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-14-8-9-4-6(5-10-8)11-15(12,13)7-2-3-7/h4-5,7,11H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCKWDWDAUVLPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NS(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2657520.png)
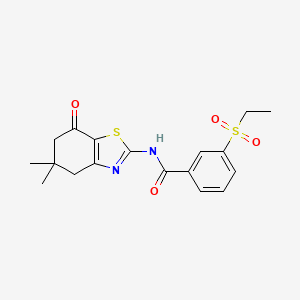
![N-(1,3-benzodioxol-5-yl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2657522.png)
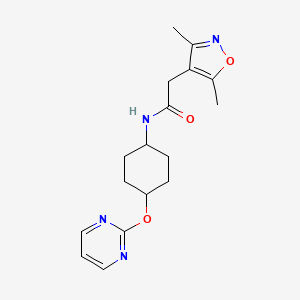
![N-naphthalen-1-yl-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2657524.png)
![4-cyano-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2657525.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cinnamamide](/img/structure/B2657534.png)
![2-[(2-ethylquinazolin-4-yl)oxy]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2657535.png)
